

Application Notes and Protocols for (Rac)-PF-06250112 In Vivo Studies

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Compound of Interest

Compound Name: (Rac)-PF-06250112

Cat. No.: B15580436

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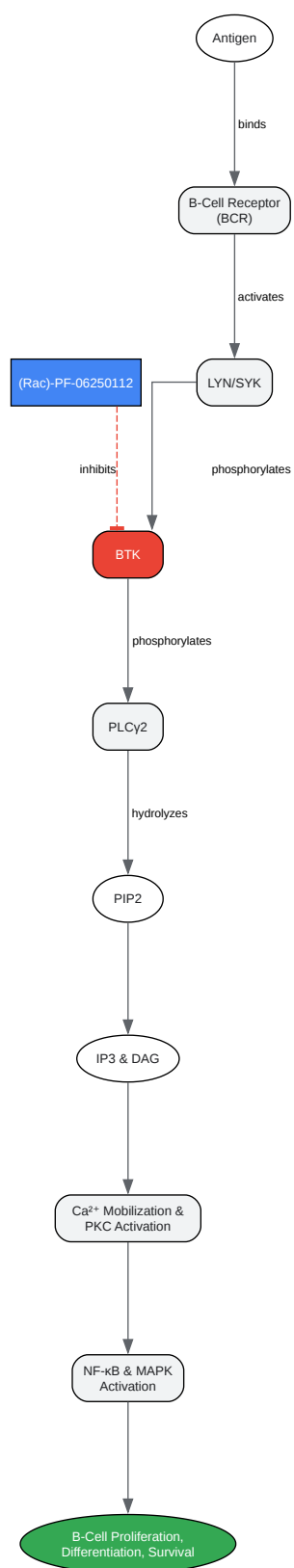
Introduction

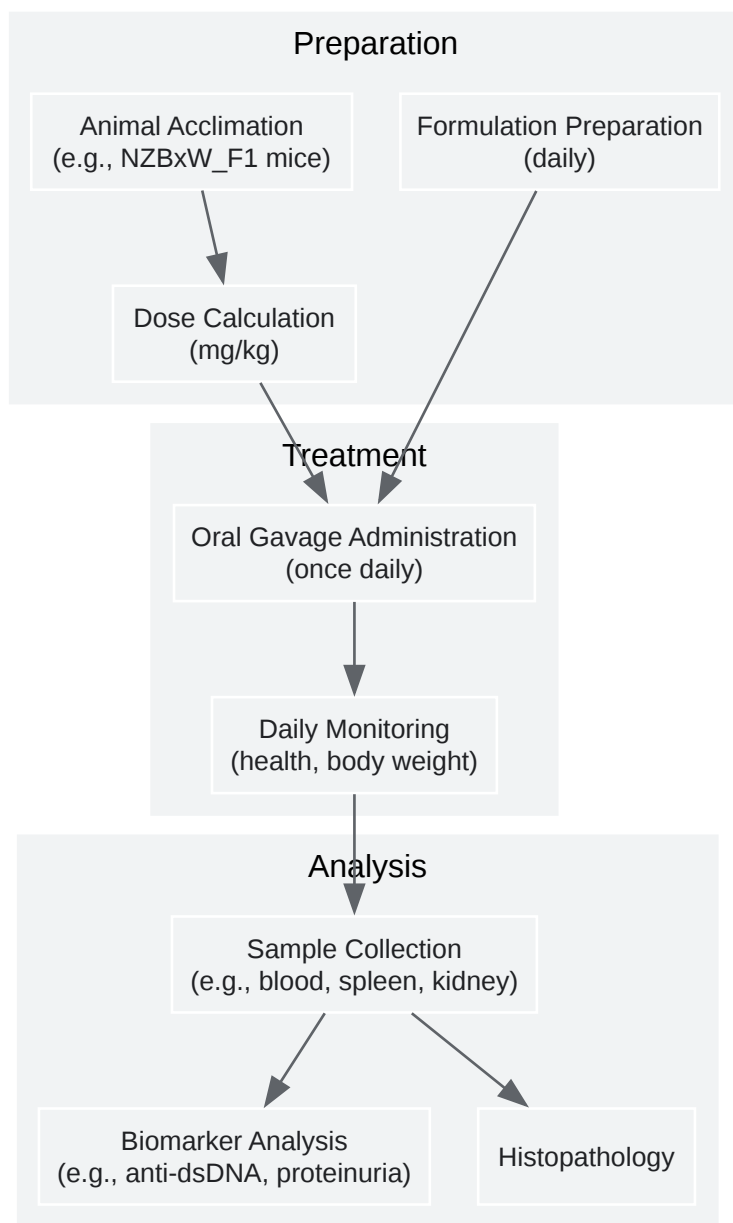
(Rac)-PF-06250112 is a potent and highly selective, orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling molecule in B-lymphocytes and other hematopoietic cells, playing a key role in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1] Inhibition of BTK is a promising therapeutic strategy for autoimmune diseases such as systemic lupus erythematosus (SLE) and B-cell malignancies. These application notes provide detailed information and protocols for the in vivo administration and dosing of **(Rac)-PF-06250112** in preclinical research models.

Mechanism of Action

(Rac)-PF-06250112 exerts its pharmacological effect by inhibiting BTK, a non-receptor tyrosine kinase. Downstream of the B-cell receptor, BTK activation leads to the phosphorylation of phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of signaling events involving calcium mobilization and activation of transcription factors like NF-κB. This signaling is essential for B-cell proliferation, differentiation, and survival. By inhibiting BTK, **(Rac)-PF-06250112** effectively blocks these downstream pathways.

BTK Signaling Pathway





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References

- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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